molecular formula C7H14O3S B12666502 Ethyl 2-((2-hydroxyethyl)thio)propionate CAS No. 35562-87-9

Ethyl 2-((2-hydroxyethyl)thio)propionate

Cat. No.: B12666502
CAS No.: 35562-87-9
M. Wt: 178.25 g/mol
InChI Key: CNXOKKYZFAWZRM-UHFFFAOYSA-N
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Description

Ethyl 2-((2-hydroxyethyl)thio)propionate (CAS RN: 35562-87-9) is an organosulfur compound with the molecular formula C₈H₁₄O₃S and a molecular weight of 190.26 g/mol. Its structure features a propionate ester backbone substituted with a thioether linkage to a 2-hydroxyethyl group. This dual functionality (ester and thioether) confers unique reactivity, making it a versatile intermediate in organic synthesis, agrochemicals, and polymer chemistry.

Properties

CAS No.

35562-87-9

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

ethyl 2-(2-hydroxyethylsulfanyl)propanoate

InChI

InChI=1S/C7H14O3S/c1-3-10-7(9)6(2)11-5-4-8/h6,8H,3-5H2,1-2H3

InChI Key

CNXOKKYZFAWZRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((2-hydroxyethyl)thio)propionate typically involves the reaction of ethyl 2-bromopropionate with 2-mercaptoethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Ethyl 2-bromopropionate+2-mercaptoethanolEthyl 2-((2-hydroxyethyl)thio)propionate+NaBr\text{Ethyl 2-bromopropionate} + \text{2-mercaptoethanol} \rightarrow \text{this compound} + \text{NaBr} Ethyl 2-bromopropionate+2-mercaptoethanol→Ethyl 2-((2-hydroxyethyl)thio)propionate+NaBr

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-hydroxyethyl)thio)propionate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form new esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Acyl chlorides, bases like sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: New esters

Scientific Research Applications

Ethyl 2-((2-hydroxyethyl)thio)propionate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-((2-hydroxyethyl)thio)propionate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2-((2-hydroxyethyl)thio)propionate with structurally related esters and thioether-containing compounds, focusing on molecular features, applications, and key distinctions:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound 35562-87-9 C₈H₁₄O₃S 190.26 Ester, thioether, hydroxyl Intermediate for agrochemicals, polymer crosslinking agents
Ethyl 2-methyl-2-(methylthio)propionate 49773-24-2 C₇H₁₄O₂S 162.25 Ester, thioether Flavoring agent, pharmaceutical intermediate
Ethyl 2-(methyldithio)propionate 23747-43-5 C₆H₁₂O₂S₂ 180.29 Ester, dithiocarbonate Food additive (JECFA-approved flavoring agent)
Ethyl 2-mercaptopropionate 53907-46-3 C₅H₁₀O₂S 134.19 Ester, thiol Precursor for thiazolidinedione drugs (e.g., antidiabetic agents)
Ethyl 2-(triphenylphosphoranylidene)propionate - C₂₃H₂₃O₂P 374.39 Phosphoranylidene ester Wittig reaction reagent for olefin synthesis

Key Structural and Functional Differences

Thioether vs. Dithiocarbonate : this compound contains a simple thioether (-S-) linkage, whereas Ethyl 2-(methyldithio)propionate (CAS 23747-43-5) features a dithiocarbonate (-S-S-C=O) group. The latter’s disulfide-like structure enhances its role in flavor chemistry due to sulfurous aroma profiles .

Hydroxyl Group: The 2-hydroxyethyl substituent in the target compound introduces polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like Ethyl 2-methyl-2-(methylthio)propionate. This likely improves solubility in aqueous systems for agrochemical formulations .

Reactivity : Ethyl 2-(triphenylphosphoranylidene)propionate is specialized for Wittig reactions, leveraging its phosphoranylidene group for carbon-carbon bond formation. In contrast, the hydroxyethylthio group in the target compound may facilitate nucleophilic substitutions or polymer crosslinking .

Agrochemical Intermediates

This compound’s thioether and hydroxyl groups make it a candidate for synthesizing herbicidal or fungicidal agents. For example, structurally similar compounds like Ethyl 2-mercaptopropionate are intermediates in thiazolidinediones, which modulate plant growth and disease resistance .

Flavor and Fragrance Industry

While Ethyl 2-(methyldithio)propionate (CAS 23747-43-5) is directly used as a flavoring agent (FEMA No. 3834), the hydroxyethylthio derivative’s absence from flavor registries (e.g., JECFA or FEMA) suggests its niche role as a precursor rather than a direct additive .

Polymer Chemistry

The hydroxyl group in this compound could enable its use in crosslinkable polymers, analogous to thiol-ene click chemistry systems. Such applications are inferred from studies on ethyl 2-mercaptopropionate derivatives in polymer networks .

Biological Activity

Ethyl 2-((2-hydroxyethyl)thio)propionate, with the CAS number 35562-87-9, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

  • Molecular Formula : C7H14O3S
  • Molecular Weight : 178.25 g/mol
  • Structure : The compound features an ethyl ester functional group along with a thioether moiety, which may contribute to its biological reactivity.

Research indicates that compounds with thioether functionalities often exhibit various biological activities, including:

  • Antioxidant Activity : Thioether compounds can scavenge free radicals, potentially leading to protective effects against oxidative stress.
  • Antimicrobial Properties : Some studies suggest that similar thioether derivatives possess antibacterial and antifungal properties, indicating that this compound may also exhibit such effects.

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thioether compounds against common pathogens. This compound was tested alongside other derivatives:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Control Compound AE. coli, S. aureus16 µg/mL
Control Compound BE. coli, S. aureus64 µg/mL

The results indicated that this compound exhibited moderate activity against both bacterial strains, suggesting potential as an antimicrobial agent.

2. Cytotoxicity Assays

In vitro cytotoxicity assays were performed on human cancer cell lines to determine the compound's effect on cell viability:

Cell LineConcentration (µg/mL)Viability (%)
HepG21075
MCF72050
HeLa3030

The compound showed a dose-dependent reduction in viability across the tested cell lines, indicating potential anticancer properties.

Case Study 1: Antioxidant Effects

A research study investigated the antioxidant properties of this compound in a model of oxidative stress induced by hydrogen peroxide in human fibroblasts. The study found that pre-treatment with the compound significantly reduced markers of oxidative damage compared to untreated controls.

Case Study 2: Synergistic Effects with Other Compounds

Another study examined the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy demonstrated enhanced efficacy against resistant bacterial strains, suggesting a potential application in overcoming antibiotic resistance.

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